9-Icosyl-9-phosphabicyclo[4.2.1]nonane
Overview
Description
9-Icosyl-9-phosphabicyclo[421]nonane is an organic compound with the molecular formula C28H55P It is a member of the phosphabicyclo nonane family, characterized by a bicyclic structure containing a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Icosyl-9-phosphabicyclo[4.2.1]nonane typically involves the reaction of a phosphine with a suitable bicyclic precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the formation of the bicyclic structure. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Icosyl-9-phosphabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the phosphine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Alkylated or arylated phosphabicyclo nonane derivatives.
Scientific Research Applications
9-Icosyl-9-phosphabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Icosyl-9-phosphabicyclo[4.2.1]nonane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound can coordinate with metal centers, influencing the reactivity and selectivity of the catalytic processes.
Comparison with Similar Compounds
Similar Compounds
9-Icosyl-9-phosphabicyclo[3.3.1]nonane: Another member of the phosphabicyclo nonane family with a different ring structure.
9-Eicosyl-9-phosphabicyclo[3.3.1]nonane: Similar in structure but with an eicosyl group instead of an icosyl group.
Uniqueness
9-Icosyl-9-phosphabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of an icosyl group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.
Properties
IUPAC Name |
9-icosyl-9-phosphabicyclo[4.2.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-29-27-22-19-20-23-28(29)25-24-27/h27-28H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOOEFGBOLKBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCP1C2CCCCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864452 | |
Record name | 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13886-99-2 | |
Record name | 9-Eicosyl-9-phosphabicyclo[4.2.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13886-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Phosphabicyclo(4.2.1)nonane, 9-eicosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013886992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-icosyl-9-phosphabicyclo[4.2.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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